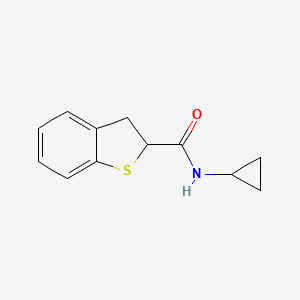
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPMP is a white solid with a molecular formula of C16H23NO3 and a molecular weight of 277.36 g/mol.
Mecanismo De Acción
The mechanism of action of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is not fully understood, but it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of cell signaling pathways, and regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in lab experiments is its high purity level, which ensures reproducibility and accuracy of results. However, one of the limitations is its relatively high cost compared to other reagents.
Direcciones Futuras
There are several future directions for the research and development of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its applications in materials science and organic synthesis. Additionally, more studies are needed to fully understand its mechanism of action and the underlying biochemical and physiological effects.
In conclusion, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully realize the potential of (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone in various fields.
Métodos De Síntesis
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone can be synthesized through a reaction between 4-(2-chloroacetyl)phenol and 2-methylmorpholine in the presence of a base. The reaction yields (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone as a white solid with a high purity level.
Aplicaciones Científicas De Investigación
(2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In materials science, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, (2-Methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone has been used as a reagent for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
(2-methylmorpholin-4-yl)-(4-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(2)19-14-6-4-13(5-7-14)15(17)16-8-9-18-12(3)10-16/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRLSTOCXQKBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CC=C(C=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

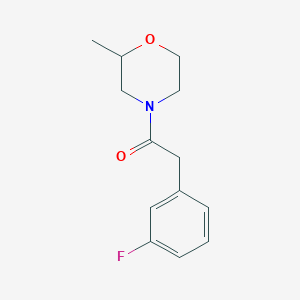
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492297.png)

![Cyclobutyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492302.png)
![Cyclopropyl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492321.png)
![Cyclohex-3-en-1-yl-[2-(3-methoxyphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7492326.png)
![1-[3-(Morpholinocarbonyl)piperidino]-1-butanone](/img/structure/B7492331.png)
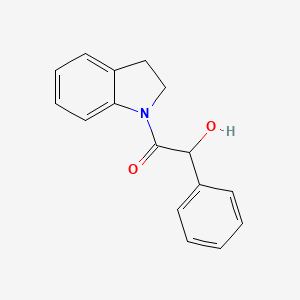
methanone](/img/structure/B7492339.png)
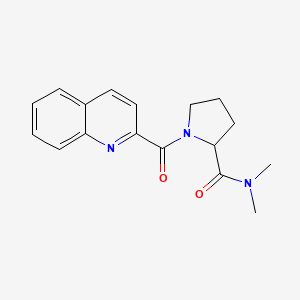
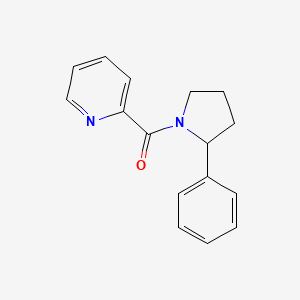
![N,N-dimethyl-1-[2-(2-methylphenyl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7492353.png)
![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
